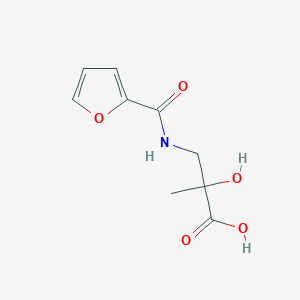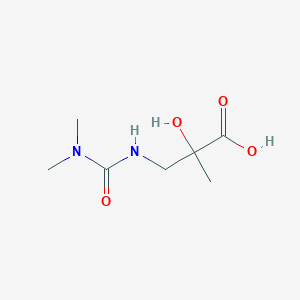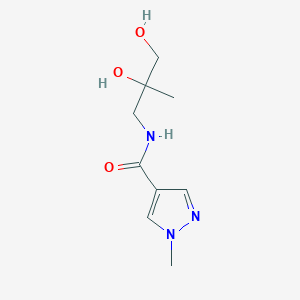![molecular formula C11H17N3O3 B7579123 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid](/img/structure/B7579123.png)
2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid, also known as DPPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a small molecule that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit anti-inflammatory and analgesic properties.
Mechanism of Action
The exact mechanism of action of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid is not fully understood. However, it has been suggested that 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) (Chen et al., 2016). 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain (Chen et al., 2016).
Biochemical and Physiological Effects:
2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain (Chen et al., 2016). It has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease (Zhang et al., 2019). Furthermore, 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has been shown to exhibit anticancer properties in various cancer cell lines (Liu et al., 2018).
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid in lab experiments is its relatively low toxicity. 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has been shown to be well-tolerated in animal studies, with no significant adverse effects reported (Chen et al., 2016). However, one of the limitations of using 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid in lab experiments is its limited solubility in water, which can make it difficult to administer to animals (Chen et al., 2016).
Future Directions
There are several future directions for the study of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid. One area of research is the development of more efficient synthesis methods for 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid. Another area of research is the investigation of the potential therapeutic applications of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid in human diseases. Furthermore, the exact mechanism of action of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid needs to be further elucidated to better understand its therapeutic potential. Finally, more studies are needed to investigate the safety and efficacy of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid in humans.
Conclusion:
In conclusion, 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid is a chemical compound that has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, neuroprotective, and anticancer properties. Despite its relatively low toxicity, 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has limited solubility in water, which can make it difficult to administer to animals. Future research should focus on the development of more efficient synthesis methods, investigation of potential therapeutic applications, and elucidation of the mechanism of action of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid.
Synthesis Methods
The synthesis of 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid involves the reaction of 2,5-dimethylpyrazole-3-carboxylic acid with propargylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) (Chen et al., 2016). The resulting product is then purified by column chromatography to obtain pure 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid.
Scientific Research Applications
2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory and analgesic properties in animal models of inflammation and pain (Chen et al., 2016). 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has also been studied for its potential neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease (Zhang et al., 2019). Furthermore, 2-[(2,5-Dimethylpyrazole-3-carbonyl)-propylamino]acetic acid has been investigated for its potential anticancer properties in various cancer cell lines (Liu et al., 2018).
properties
IUPAC Name |
2-[(2,5-dimethylpyrazole-3-carbonyl)-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-4-5-14(7-10(15)16)11(17)9-6-8(2)12-13(9)3/h6H,4-5,7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNWOMODNNVYMKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)C1=CC(=NN1C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-Dimethyl-1H-pyrazole-5-carbonyl)-N-propylglycine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,5-Dimethylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579051.png)
![2-Hydroxy-2-methyl-3-[(6-methylpyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7579057.png)

![3-[(5-Chloropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579066.png)
![2-Hydroxy-2-methyl-3-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]propanoic acid](/img/structure/B7579074.png)
![(2-Ethyl-5-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7579075.png)
![3-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579089.png)





